molecular formula C7H10N2O3 B3054656 ETHYL 4-(HYDROXYMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE CAS No. 61453-49-4

ETHYL 4-(HYDROXYMETHYL)-1H-PYRAZOLE-3-CARBOXYLATE

Cat. No.: B3054656
CAS No.: 61453-49-4
M. Wt: 170.17 g/mol
InChI Key: KVCPVHZCXJRNIZ-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate: is a heterocyclic compound that contains a pyrazole ring Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Scientific Research Applications

Ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown activity against various diseases, including cancer and inflammation.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial products.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many pyrazole compounds are considered irritants and should be handled with care .

Future Directions

The study and application of pyrazole compounds is a vibrant field of research, with potential applications in medicinal chemistry, agrochemistry, and more . The future directions for a specific compound like “1H-Pyrazole-3-carboxylic acid, 4-(hydroxymethyl)-, ethyl ester” would depend on its unique properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole ring.

    Hydroxymethylation: The resulting pyrazole compound is then reacted with formaldehyde to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products:

    Oxidation: Formation of ethyl 4-(carboxymethyl)-1H-pyrazole-3-carboxylate.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The hydroxymethyl group can interact with biological targets through hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 1H-pyrazole-3-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.

    4-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative, which may have different chemical properties and applications.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3,10H,2,4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCPVHZCXJRNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480808
Record name 1H-Pyrazole-3-carboxylic acid, 4-(hydroxymethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61453-49-4
Record name 1H-Pyrazole-3-carboxylic acid, 4-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61453-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 4-(hydroxymethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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